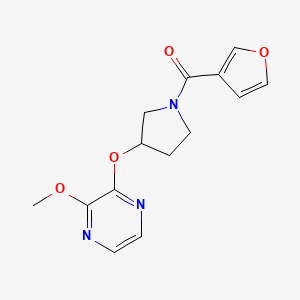

Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone, also known as FMPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMPM is a pyrrolidine-based compound that has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Recent research has focused on the synthesis of various compounds containing elements similar to Furan-3-yl(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone. One study discusses the synthesis of compounds like naphtho[2,1-b]furan-2-yl)- and pyrazolo[1,5-a]pyrimidines, highlighting the versatility of furan derivatives in creating a range of heterocyclic compounds (Abdelhamid, Shokry, & Tawfiek, 2012). Another explores the methanol addition to dihapto-coordinated rhenium complexes of furan, underscoring the chemical reactivity of furan-based compounds in complex reactions (Friedman & Harman, 2001).

Heterocyclic Chemistry

The role of furan derivatives in heterocyclic chemistry is significant. For instance, studies have demonstrated the use of related compounds in synthesizing furan-fused heterocycles, which are crucial in developing novel pharmaceuticals and materials (Conreaux et al., 2008). Similarly, the study of the photosensitized oxygenation of furanoeremophilanes involves furan derivatives, indicating their utility in photochemical processes (Naya et al., 1977).

Photochemical Reactions

The potential of furan derivatives in photochemical reactions is highlighted in research like the primary photoproducts of furan-2-carbonitrile and N-methylpyrrole-2-carbonitrile, which explores the behavior of furan compounds under irradiation conditions (Hiraoka, 1971). Another example is the photochemical reaction of pyridine with furan, showcasing the reactivity of furan derivatives under light-induced conditions (Sakamoto et al., 1999).

Applications in Medicinal Chemistry

Furan derivatives are also explored in medicinal chemistry. For example, the synthesis of polysubstituted furans via a novel heterocyclization approach offers insights into creating complex molecules potentially useful in drug development (Damavandi, Sandaroos, & Pashirzad, 2012). The research on diastereoselective hydrogenation of furan-2-carboxylic acid derivatives explores the synthesis of chiral molecules, a critical aspect of pharmaceutical chemistry (Sebek et al., 2009).

Discovery of New Compounds

Lastly, the discovery of new compounds, like the alkaloids from mangrove-derived actinomycete Jishengella endophytica, demonstrates the potential of furan derivatives in discovering new bioactive molecules with various applications (Wang et al., 2014).

Eigenschaften

IUPAC Name |

furan-3-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-19-12-13(16-5-4-15-12)21-11-2-6-17(8-11)14(18)10-3-7-20-9-10/h3-5,7,9,11H,2,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTIMXMCJYGBQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-tetrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2469972.png)

![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2469974.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide](/img/structure/B2469976.png)

![N-(4-fluorobenzyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2469980.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2469984.png)

![(1S,3S,5S)-6-[(2-Methylpropan-2-yl)oxycarbonyl]-6-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2469987.png)

![(E)-4-(Dimethylamino)-N-[(3-ethylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2469989.png)